molecular formula C6H2Cl3NO B1304004 2,6-Dichloropyridine-4-carbonyl chloride CAS No. 42521-08-4

2,6-Dichloropyridine-4-carbonyl chloride

Cat. No. B1304004
CAS RN: 42521-08-4
M. Wt: 210.4 g/mol
InChI Key: QLRUROKTVFUQIV-UHFFFAOYSA-N
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Description

2,6-Dichloropyridine-4-carbonyl chloride, also known as 2,6-Dichloroisonicotinoyl chloride, is a chemical compound with the empirical formula C6H2Cl3NO . It has a molecular weight of 210.45 .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloropyridine-4-carbonyl chloride consists of a pyridine ring with chlorine atoms at the 2 and 6 positions and a carbonyl chloride group at the 4 position .


Physical And Chemical Properties Analysis

2,6-Dichloropyridine-4-carbonyl chloride is a liquid with a density of 1.537 g/mL at 25 °C . It has a boiling point of 140 °C and a melting point of 23-25°C . The compound has a refractive index of 1.579 .

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

Researchers incorporate 2,6-dichloropyridine-4-carbonyl chloride into MOFs—a class of porous materials with applications in gas storage, catalysis, and separation. The chloropyridine functionality can act as a linker, contributing to MOF stability and tunable properties.

These applications highlight the compound’s versatility and potential impact across various scientific fields. Keep in mind that specific research studies and applications may provide further insights into its utility. If you need more detailed information on any of these areas, feel free to ask

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s recommended to wash with plenty of water and seek medical attention .

Mechanism of Action

Target of Action

2,6-Dichloropyridine-4-carbonyl chloride is a chemical compound that is primarily used as an intermediate in various chemical reactions . The specific targets of this compound can vary depending on the reaction it is involved in. For instance, it is known to be a precursor to the antibiotic enoxacin .

Mode of Action

The mode of action of 2,6-Dichloropyridine-4-carbonyl chloride is largely dependent on the specific chemical reaction it is involved in. In general, this compound can interact with its targets through a variety of mechanisms, including nucleophilic substitution reactions .

Biochemical Pathways

The biochemical pathways affected by 2,6-Dichloropyridine-4-carbonyl chloride are also dependent on the specific reaction it is involved in. For instance, in the synthesis of the antibiotic enoxacin, this compound may be involved in the inhibition of bacterial DNA gyrase, an enzyme that is essential for DNA replication .

Result of Action

The molecular and cellular effects of 2,6-Dichloropyridine-4-carbonyl chloride’s action are largely dependent on the specific reaction it is involved in. For instance, in the synthesis of the antibiotic enoxacin, the action of this compound can result in the inhibition of bacterial DNA replication, leading to the death of the bacteria .

properties

IUPAC Name

2,6-dichloropyridine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO/c7-4-1-3(6(9)11)2-5(8)10-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRUROKTVFUQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381825
Record name 2,6-dichloropyridine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloropyridine-4-carbonyl chloride

CAS RN

42521-08-4
Record name 2,6-dichloropyridine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-isonicotinoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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